molecular formula C25H34N4O2 B12183839 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

Cat. No.: B12183839
M. Wt: 422.6 g/mol
InChI Key: PWQIWFFOOQGTQR-UHFFFAOYSA-N
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Description

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a cycloheptylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the pyridazine ring.

    Substitution: Various substitution reactions can be performed on the benzyl group and the cycloheptylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives .

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in metabolic pathways . The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is unique due to its combination of a piperidine ring, a pyridazine ring, and a cycloheptylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H34N4O2

Molecular Weight

422.6 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide

InChI

InChI=1S/C25H34N4O2/c30-24(26-22-10-6-1-2-7-11-22)19-29-25(31)13-12-23(27-29)28-16-14-21(15-17-28)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,21-22H,1-2,6-7,10-11,14-19H2,(H,26,30)

InChI Key

PWQIWFFOOQGTQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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